Crystallographic Resolution Superiority vs. Co-Campaign Fragment N05859b (PDB 5FZ6) for JARID1B Binding
Among the JARID1B catalytic domain fragment structures deposited from the same SGC Diamond I04-1 PanDDA screening campaign, the 5FZ4 structure (target compound) was solved at 2.07 Å resolution, which is 0.26 Å superior to the 5FZ6 structure (Maybridge fragment N05859b) solved at 2.33 Å [1][2]. Higher resolution directly improves the confidence of binding pose assignment and the accuracy of subsequent structure-based design. The R-free values are comparable (5FZ4: 0.234; 5FZ6: 0.219), but the 5FZ4 ligand P6B exhibits a real-space correlation coefficient (RSCC) of 0.78 in the PDB validation report, providing a quantitative measure of map-to-model fit [3]. This higher-resolution ligand-bound model offers a more reliable template for computational docking and fragment-growing campaigns than structures of the same target at lower resolution.
| Evidence Dimension | Crystallographic resolution and ligand model quality (same protein target, same fragment screening campaign) |
|---|---|
| Target Compound Data | Resolution 2.07 Å; R-free 0.234; Ligand RSCC 0.78 (PDB 5FZ4, fragment N10057a/P6B) |
| Comparator Or Baseline | Resolution 2.33 Å; R-free 0.219 (PDB 5FZ6, Maybridge fragment N05859b; same JARID1B catalytic domain construct, same PanDDA pipeline) |
| Quantified Difference | Resolution improvement of 0.26 Å (11% better); RSCC of 0.78 provides a quantitative ligand fit metric absent for 5FZ6 in comparable validation reports |
| Conditions | Both structures: Homo sapiens KDM5B catalytic domain (JmjC domain, residues 26–101, 374–770), expressed in Sf9 cells; X-ray diffraction; PanDDA event map modeling at Diamond I04-1 beamline |
Why This Matters
A 0.26 Å resolution advantage and a published ligand RSCC of 0.78 mean that the 3D binding pose of the target compound is more precisely determined, enabling more accurate fragment elaboration and pharmacophore modeling than lower-resolution hits from the same screening campaign.
- [1] RCSB PDB. 5FZ4: Crystal structure of the catalytic domain of human JARID1B in complex with (3R)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol (N10057a). Resolution 2.07 Å, R-Free 0.234, R-Work 0.198. View Source
- [2] RCSB PDB. 5FZ6: Crystal structure of the catalytic domain of human JARID1B in complex with Maybridge fragment N05859b. Resolution 2.33 Å, R-Free 0.219, R-Work 0.179. View Source
- [3] RCSB Ligand Validation: 5FZ4 P6B. Real space correlation coefficient (RSCC) = 0.78; Real space R factor = 0.378; RMSZ-bond-length = 0.53; RMSZ-bond-angle = 0.89. View Source
